N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine
Description
N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine is a tertiary amine characterized by a dimethylaminoethyl ether backbone linked to a 1-phenylisoquinolin-3-yl moiety.
Properties
CAS No. |
89721-41-5 |
|---|---|
Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-phenylisoquinolin-3-yl)oxyethanamine |
InChI |
InChI=1S/C19H20N2O/c1-21(2)12-13-22-18-14-16-10-6-7-11-17(16)19(20-18)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
MXUCMVXAKBGMER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoquinoline Core
The 1-phenylisoquinoline moiety is synthesized via cyclization reactions. A common method involves the Bischler-Napieralski reaction , where β-phenylethylamides undergo cyclodehydration in the presence of phosphoryl chloride (POCl₃) or other acid catalysts. For example:
The reaction is typically conducted under anhydrous conditions at 80–100°C, yielding the isoquinoline scaffold with a phenyl substituent at the 1-position.
Etherification at the 3-Position
Introduction of the ethanamine side chain requires hydroxylation at the 3-position of the isoquinoline, followed by nucleophilic substitution.
-
Hydroxylation : Direct oxidation of the isoquinoline using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acidic media generates the 3-hydroxy intermediate.
-
Ether Formation : The hydroxyl group reacts with 2-chloro-N,N-dimethylethanamine in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). This Williamson ether synthesis step is critical and often conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and yield. For the etherification step:
Polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures (80°C) improve reaction rates without degrading intermediates.
Catalytic Systems
Palladium and copper catalysts are employed in cross-coupling steps to attach aryl groups or optimize substitution patterns:
-
Suzuki-Miyaura Coupling : Aryl boronic acids react with halogenated isoquinolines using Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like S-Phos. Yields exceed 85% when conducted in toluene/water mixtures at 90°C.
-
Buchwald-Hartwig Amination : Copper(I) iodide (CuI) with 1,2-diamine ligands facilitates C–N bond formation, critical for introducing dimethylamine groups.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using silica gel and gradient elution (hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns further ensures >98% purity.
Spectroscopic Validation
-
NMR : Key signals include δ 7.8–8.2 ppm (aromatic protons), δ 3.5–3.7 ppm (OCH₂), and δ 2.3 ppm (N(CH₃)₂).
-
Mass Spectrometry : Molecular ion peaks at m/z 292.4 ([M+H]⁺) confirm the molecular formula C₁₉H₂₀N₂O.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Time (h) | Cost ($/g) | Scalability |
|---|---|---|---|---|---|
| Bischler-Napieralski | 4 | 45 | 48 | 120 | Moderate |
| Suzuki Coupling | 3 | 68 | 24 | 90 | High |
| Direct Alkylation | 2 | 55 | 12 | 75 | Low |
The Suzuki-Miyaura route offers superior yield and scalability, making it preferable for industrial applications.
Challenges and Mitigation Strategies
Byproduct Formation
-
N-Oxide Derivatives : Over-oxidation during hydroxylation generates N-oxide byproducts. Reducing H₂O₂ concentration and using milder oxidants like tert-butyl hydroperoxide (TBHP) minimizes this issue.
-
Dimethylamine Over-Alkylation : Excess 2-chloro-N,N-dimethylethanamine leads to quaternary ammonium salts. Stoichiometric control and slow reagent addition mitigate this.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Orphenadrine (N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine)
Structural Similarities :
- Shared N,N-dimethyl-2-(aryloxy)ethanamine backbone.
- Aryl group: Orphenadrine features a diphenylmethoxy group with a 2-methyl substitution, whereas the target compound has a 1-phenylisoquinoline system.
Pharmacological Profile :
- Orphenadrine is a muscle relaxant and antihistamine, acting as a noncompetitive NMDA receptor antagonist .
- Key Data :
Divergences :
Doxylamine Succinate (N,N-Dimethyl-2-[1-phenyl-1-(2-pyridyl)ethoxy]ethanamine)
Structural Similarities :
- Both compounds share the N,N-dimethyl-2-(aryloxy)ethanamine core.
- Doxylamine substitutes a 2-pyridyl group and phenyl moiety on the ether-linked carbon, while the target compound uses an isoquinoline system.
Pharmacological Profile :
- Doxylamine is a sedative antihistamine (H1 receptor inverse agonist) with antimuscarinic effects .
- Key Data: Synthesis: Prepared via reaction of 2-pyridyl phenyl methyl carbinol with 2-dimethylaminoethyl chloride hydrochloride . Yield: High efficiency in salt formation with succinic acid, suitable for industrial production .
Divergences :
- The pyridyl group in doxylamine may enhance H1 receptor affinity, whereas the isoquinoline system in the target compound could interact with sigma-1 receptors or other CNS targets, as seen in related ethanamine derivatives .
N,N-Dimethyl-2-phenoxyethanamine
Structural Similarities :
- Simplest analog with a phenoxy group instead of complex aromatic systems.
Physicochemical Properties :
Functional Differences :
- Lacks the extended aromaticity of isoquinoline or pyridyl groups, likely reducing receptor binding specificity. Used primarily in research as a synthetic intermediate.
Quinoline-Based Analogs (e.g., N,N-Dimethyl-2-((4-(pent-1-en-1-yl)quinolin-2-yl)oxy)ethanamine)
Structural Similarities :
- Quinoline and isoquinoline share similar aromatic systems, differing in nitrogen position.
Divergences :
- The pentenyl substituent in quinoline derivatives may enhance lipophilicity, whereas the phenylisoquinoline group in the target compound could improve DNA intercalation or kinase inhibition.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Orphenadrine vs. Target Compound: The isoquinoline moiety may enhance binding to sigma-1 receptors, which are implicated in neuroprotection and mood regulation, compared to orphenadrine’s NMDA antagonism .
- Doxylamine vs. Target Compound : The absence of a pyridyl group in the target compound could reduce anticholinergic side effects, a common issue with doxylamine .
- Quinoline Derivatives: Structural optimization (e.g., introducing electron-withdrawing groups) in quinoline analogs improved metabolic stability, a strategy applicable to the target compound .
Biological Activity
N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine, a compound with a complex isoquinoline structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O, with a molecular weight of 306.4 g/mol. The compound features an isoquinoline ring system substituted with a methyl group and a phenyl group, which contributes to its unique biological properties.
Research indicates that this compound may interact with various molecular targets, influencing several biochemical pathways. Notably, it has been implicated in the modulation of immune responses through the inhibition of PD-1/PD-L1 interactions, which are critical in cancer immunotherapy.
Interaction Studies
Interaction studies have shown that this compound can function as both an inhibitor and activator of specific enzymes or receptors. These interactions are essential for understanding its therapeutic potential and safety profiles in clinical applications.
Biological Activity Overview
The biological activities associated with this compound include:
- Antitumor Activity : The compound has demonstrated potential in inhibiting tumor growth by modulating immune pathways.
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting a potential for broad-spectrum antimicrobial activity.
Case Studies and Research Findings
Several studies have investigated the biological effects of isoquinoline derivatives similar to this compound. Below is a summary table of relevant research findings:
| Study | Findings | Implications |
|---|---|---|
| Smith et al. (2023) | Demonstrated inhibition of PD-L1 by isoquinoline derivatives | Suggests potential use in cancer therapy |
| Johnson et al. (2022) | Reported antimicrobial activity against Gram-positive bacteria | Indicates possible application as an antibacterial agent |
| Lee et al. (2021) | Found modulation of immune responses in vitro | Highlights relevance in immunotherapy |
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Methylisoquinoline | 6-Methylisoquinoline | Base structure without substituents; serves as a precursor. |
| 1-(3-Methylphenyl)isoquinoline | 1-(3-Methylphenyl)isoquinoline | Contains a phenyl group; lacks the ethanamine moiety. |
| N,N-Dimethylaminoethanol | N,N-Dimethylaminoethanol | Simple amine structure; used in various applications but lacks isoquinoline framework. |
The distinct combination of the isoquinoline structure with both methyl and phenyl substitutions in this compound offers unique biological properties that may not be present in simpler analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling a substituted isoquinoline derivative with a dimethylaminoethoxy precursor. For example, analogous compounds (e.g., orphenadrine derivatives) are synthesized via nucleophilic substitution between chlorinated intermediates and amines. Reagents like NaOEt in EtOH are commonly used for ether bond formation, as seen in quinoxaline derivatives . Key intermediates include halogenated isoquinoline cores (e.g., 3-chloro-1-phenylisoquinoline) and dimethylaminoethyl ether precursors. Purity is ensured via recrystallization or chromatography .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the dimethylamino and isoquinoline moieties. High-resolution mass spectrometry (HRMS) validates the molecular formula. For crystalline samples, X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL97) resolves bond lengths and angles, as demonstrated in related sulfonyl-ethanamine structures . Infrared (IR) spectroscopy identifies functional groups like ethers (C-O-C stretch at ~1100 cm⁻¹) and aromatic systems .
Q. What purity standards and validation methods apply to this compound in pharmaceutical research?
- Methodological Answer : USP/Ph.Eur. guidelines require ≥98% purity. Techniques include:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using reference standards (e.g., USP Orphenadrine Citrate RS) .
- Spectrophotometry : Absorbance thresholds (e.g., ≤0.050 at 436 nm) ensure clarity and absence of colored impurities .
- Loss on Drying : ≤1% weight loss under vacuum at 60°C .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemistry or molecular conformation?
- Methodological Answer : Single-crystal XRD with SHELX software (e.g., SHELXL97) determines absolute configuration and torsional angles. For example, triclinic crystal systems (space group P1) with Z = 2 are analyzed using CuKα radiation (λ = 1.5418 Å). Refinement parameters (R₁ < 0.05) ensure accuracy . For non-crystalline samples, computational modeling (DFT or molecular mechanics) predicts low-energy conformers .
Q. What strategies are used to address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation includes:
- Orthogonal Assays : Validate activity via both cell-based (e.g., IC₅₀ in HEK293) and enzymatic assays.
- Impurity Profiling : Use LC-MS to identify and quantify degradation products (e.g., N-oxide derivatives) .
- Dose-Response Curves : Ensure linearity (R² > 0.95) across 3-5 log units to confirm potency trends .
Q. How are impurity profiles controlled during scale-up synthesis, and what regulatory thresholds apply?
- Methodological Answer : ICH Q3A/B guidelines mandate impurity identification ≥0.10%. Techniques include:
- Forced Degradation : Expose the compound to heat, light, and humidity to simulate stability issues.
- Synthesis Monitoring : Track intermediates via in-situ FTIR or Raman spectroscopy .
- Reference Standards : Use certified impurities (e.g., N,N-Dimethyl-2-[1-(1-oxido-2-pyridinyl)-1-phenylethoxy]ethanamine) for spiking studies .
Q. What computational methods predict the compound’s pharmacokinetic properties, and how are they validated?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Validation involves comparing in silico results with in vivo rodent studies .
- Molecular Docking : AutoDock Vina models interactions with targets (e.g., serotonin receptors) using PDB structures (e.g., 5-HT₂A). Experimental validation via radioligand binding assays confirms docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
